molecular formula C13H10FN3 B1373510 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine CAS No. 1038303-09-1

1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B1373510
CAS No.: 1038303-09-1
M. Wt: 227.24 g/mol
InChI Key: PDQPGKBWLNFWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C13H10FN3 and its molecular weight is 227.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

A study by Bradshaw et al. (2002) investigated novel 2-(4-aminophenyl)benzothiazoles, which possess potent antitumor properties. Modifications to the benzothiazole nucleus, including fluorine atoms, have been made to thwart metabolic inactivation. These modifications, including those similar to 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine, have shown promising results in treating breast and ovarian xenograft tumors with manageable side effects (Bradshaw et al., 2002).

Security Ink Application

Lu and Xia (2016) developed a novel V-shaped molecule, structurally similar to this compound, that exhibited significant morphology-dependent fluorochromism. This compound was used in security inks without the need for a covering reagent, showing potential in anti-counterfeiting measures (Lu & Xia, 2016).

Antimicrobial and Antifungal Activity

Pejchal et al. (2015) synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides with structural similarities to this compound. These compounds demonstrated notable antibacterial and antifungal activities, comparable to standard medicinal agents (Pejchal et al., 2015).

Synthesis of Aza-and Diazaphenanthrene Derivatives

Kozlov and Gusak (2007) explored the condensation of compounds structurally related to this compound with various CH-acids. This resulted in new derivatives of benzoquinoline and phenanthroline, indicating the potential of such compounds in the synthesis of complex organic structures (Kozlov & Gusak, 2007).

Antibacterial Activity of Thiadiazoles and Triazoles

Darekar et al. (2020) synthesized derivatives of 1-(2-{2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]-1H-benzo[d]imidazol-1-yl}acetyl)-4-phenylthiosemicarbazide, showing moderate antibacterial activity against various bacterial strains. This study highlights the potential of fluorophenyl-based compounds in developing new antibacterial agents (Darekar et al., 2020).

Properties

IUPAC Name

1-(2-fluorophenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)16-13(17)15/h1-8H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQPGKBWLNFWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=CC=C3F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.